DL-精氨酸盐酸盐一水合物

描述

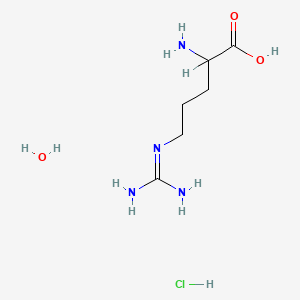

DL-Arginine hydrochloride monohydrate is a racemic mixture of the amino acid arginine, which exists in both L- and D-forms. This compound is commonly used in biochemical research and has various applications in medicine and industry. Arginine is a semi-essential amino acid, meaning it is essential under certain physiological conditions such as growth, illness, or stress. It plays a crucial role in the urea cycle, helping to detoxify ammonia in the liver, and is a precursor for the synthesis of nitric oxide, a vital cellular signaling molecule .

科学研究应用

作用机制

Target of Action

DL-Arginine hydrochloride monohydrate primarily targets the pituitary gland in the brain . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of DL-Arginine hydrochloride monohydrate is required .

Mode of Action

DL-Arginine hydrochloride monohydrate interacts with its targets by stimulating the release of growth hormone and prolactin through origins in the hypothalamus . This interaction results in an increase in plasma concentrations of growth hormone after administration of DL-Arginine hydrochloride monohydrate .

Biochemical Pathways

DL-Arginine hydrochloride monohydrate affects several biochemical pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, DL-Arginine hydrochloride monohydrate is hydrolyzed to urea and ornithine by arginase . DL-Arginine hydrochloride monohydrate can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of DL-Arginine hydrochloride monohydrate involve several stages. After oral administration, it is well absorbed . It is extensively metabolized in the liver and intestines . The distribution volume is approximately 33 L/kg following a 30 g intravenous dose . It is excreted in the urine, with 16% excreted during the first 90 minutes in a biphasic elimination .

Result of Action

The molecular and cellular effects of DL-Arginine hydrochloride monohydrate’s action are significant. It helps the body to produce nitric oxide, a substance that helps to relax blood vessels and improve blood flow . This action can have various effects on the body, depending on the individual’s health status and other factors.

Action Environment

The action, efficacy, and stability of DL-Arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation of the guanidino group in the side chain of DL-Arginine hydrochloride monohydrate . Additionally, aqueous solutions of this compound are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing .

准备方法

Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride monohydrate can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: In industrial settings, DL-arginine hydrochloride monohydrate is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the pure compound .

Types of Reactions:

Reduction: This compound can be reduced to form various derivatives, although such reactions are less common.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkylating agents and acylating agents.

Major Products Formed:

Nitric oxide: Formed during oxidation reactions.

Various arginine derivatives: Formed during substitution reactions.

相似化合物的比较

L-Arginine: The natural form of arginine, widely used in supplements and research.

D-Arginine: The enantiomer of L-arginine, less commonly used but has specific applications in research.

L-Ornithine: Another amino acid involved in the urea cycle, often compared with arginine for its role in ammonia detoxification.

Uniqueness of DL-Arginine Hydrochloride Monohydrate: DL-Arginine hydrochloride monohydrate is unique due to its racemic nature, containing both L- and D-forms of arginine. This property makes it useful in studies requiring a non-specific form of arginine, allowing researchers to investigate the effects of both enantiomers simultaneously .

属性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCANQNMWVENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370078 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332360-01-7 | |

| Record name | dl-arginine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information can chlorine-35/37 NMR spectroscopy provide about the structure of DL-Arginine hydrochloride monohydrate?

A1: Chlorine-35/37 NMR spectroscopy can provide valuable information about the electronic environment surrounding the chlorine nucleus in DL-Arginine hydrochloride monohydrate. Specifically, the research article demonstrates the determination of the chlorine chemical shift (CS) tensor for this compound for the first time []. The CS tensor is sensitive to the local electronic structure around the chlorine atom, which is influenced by factors such as hydrogen bonding. The study also highlights the influence of proton decoupling on the spectral features, particularly for compounds with small 35Cl quadrupolar coupling constants (CQ) like DL-Arginine hydrochloride monohydrate []. This information contributes to a more refined understanding of the hydrogen bonding network around the chloride ion in the crystal structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)